4-methoxy-2,3-dihydro-1H-indene
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Overview
Description
4-Methoxy-2,3-dihydro-1H-indene is a bicyclic organic compound that features a methoxy group attached to the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method includes the hydrogenation of 4-methoxyindene using a palladium catalyst under high pressure and temperature conditions . Another approach involves the reduction of 4-methoxy-1-indanone using sodium borohydride in methanol .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Reduction: Reduction of 4-methoxy-1-indanone back to this compound can be achieved using sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
Oxidation: 4-Methoxy-1-indanone
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Methoxy-2,3-dihydro-1H-indene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Indane: A bicyclic hydrocarbon similar to 4-methoxy-2,3-dihydro-1H-indene but lacks the methoxy group.
4-Methylindane: Similar structure with a methyl group instead of a methoxy group.
2,3-Dihydro-1H-indene: The parent compound without any substituents.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
21573-42-2 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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